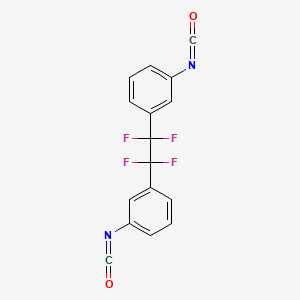

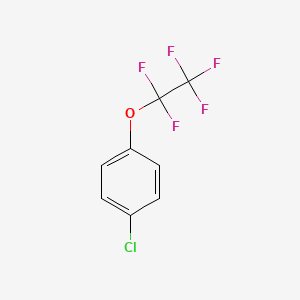

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98%

説明

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% (TFE-DIB) is a type of diisocyanate, which is a chemical compound containing two isocyanate groups. It is used in a variety of industrial applications, such as in the production of polyurethanes, coatings, and adhesives. TFE-DIB is also used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. TFE-DIB is a colorless, low-volatility liquid that is highly stable, non-flammable, and non-toxic. It is also a versatile compound, with a wide range of applications in a variety of industries.

科学的研究の応用

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. It has also been used in the synthesis of polyurethanes, coatings, and adhesives. 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has been used in the synthesis of polyurethane foams, which are used for insulation and cushioning in a variety of industries. It has also been used in the production of polyurethane elastomers, which are used in the automotive and medical industries.

作用機序

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% is a type of diisocyanate, which is a chemical compound containing two isocyanate groups. The two isocyanate groups react with other molecules to form polyurethanes, which are polymers that can be used in a variety of industrial applications. The reaction mechanism involves the nucleophilic attack of bisphenol A on the 1,2-dibromotetrafluoroethane, followed by a dehydration step to form 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100°C.

Biochemical and Physiological Effects

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% is an organic compound that is generally regarded as non-toxic and non-irritating. However, it has been found to be a mild skin and eye irritant, and can cause mild respiratory irritation. In addition, it has been found to be a mild sensitizer, meaning that it can cause an allergic reaction in some individuals. It is also volatile, and so should be handled with care and stored in a well-ventilated area.

実験室実験の利点と制限

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has several advantages for use in laboratory experiments. It is a colorless, low-volatility liquid that is highly stable, non-flammable, and non-toxic. It is also a versatile compound, with a wide range of applications in a variety of industries. However, it should be handled with care due to its volatile nature, and should be stored in a well-ventilated area. In addition, it has been found to be a mild skin and eye irritant, and can cause mild respiratory irritation.

将来の方向性

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has a wide range of potential applications in the future. It could be used in the synthesis of new polyurethanes, coatings, and adhesives. It could also be used in the synthesis of new pharmaceuticals, cosmetics, and other specialty chemicals. In addition, it could be used in the development of new insulation and cushioning materials. Finally, it could be used in the development of new elastomers for use in the automotive and medical industries.

特性

IUPAC Name |

1-isocyanato-3-[1,1,2,2-tetrafluoro-2-(3-isocyanatophenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F4N2O2/c17-15(18,11-3-1-5-13(7-11)21-9-23)16(19,20)12-4-2-6-14(8-12)22-10-24/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGINWTPHNJAHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C(C(C2=CC(=CC=C2)N=C=O)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)

![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)